molecular formula C20H16ClNO4S B2785458 3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid CAS No. 721903-22-6

3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid

Cat. No.: B2785458
CAS No.: 721903-22-6
M. Wt: 401.86
InChI Key: VXTPGGPHJHBGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid (CAS: 721903-22-6) is a sulfamoyl-substituted benzoic acid derivative with the molecular formula C20H16ClNO4S and a molecular weight of 401.86 g/mol. It is classified as an organic building block, primarily used in research and development for synthesizing bioactive molecules or studying structure-activity relationships . The compound features a sulfamoyl bridge (-SO2-NH-) linking a benzyl group and a 4-chlorophenyl moiety to the benzoic acid backbone (Figure 1). Commercial samples are typically available at 95% purity, with prices ranging from $70.0 (100 mg) to $286.0 (1 g) .

Properties

IUPAC Name

3-[benzyl-(4-chlorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4S/c21-17-9-11-18(12-10-17)22(14-15-5-2-1-3-6-15)27(25,26)19-8-4-7-16(13-19)20(23)24/h1-13H,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTPGGPHJHBGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzylamine to form the intermediate benzyl(4-chlorophenyl)sulfonamide. This intermediate is then reacted with 3-carboxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with appropriate scaling of reagents and optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The benzyl and 4-chlorophenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Sulfamoyl Group

The sulfamoyl group (-SO2-NH-) is a critical pharmacophore in many bioactive molecules. Below is a comparative analysis of analogues with modifications to the sulfamoyl-linked substituents:

Compound Name CAS Number Molecular Formula Substituents Key Structural Differences Biological Activity/Notes
3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid 721903-22-6 C20H16ClNO4S Benzyl, 4-chlorophenyl Parent compound Used in organic synthesis; no direct biological data reported
4-Chloro-3-(dimethylsulfamoyl)benzoic acid 59210-61-6 C9H9ClNO4S Dimethylamine Dimethylamine replaces benzyl/4-chlorophenyl Higher hydrophilicity due to smaller substituents; potential for kinase inhibition
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid 1262010-41-2 C14H12ClNO4S 3-Methylphenyl Methylphenyl replaces benzyl Steric hindrance reduced; may enhance solubility
3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid 379725-44-7 C16H13ClNO4S Allyl, 4-chlorophenyl Allyl group introduces unsaturation Conformational flexibility may alter binding kinetics
3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid 721418-23-1 C21H15ClF3NO4S Benzyl, 3-CF3-phenyl Trifluoromethyl enhances electron-withdrawing effects Improved metabolic stability in enzyme inhibition studies

Sulfamoyl-Benzoyl Hybrids

Compounds combining sulfamoyl and benzoyl motifs exhibit distinct physicochemical and biological properties:

  • 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid (Chlorthalidone-related compound): Features a benzoyl-sulfamoyl hybrid structure. Unlike the parent compound, this derivative is associated with diuretic activity due to carbonic anhydrase inhibition .
  • 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid (CAS: 147410-78-4): Lacks the benzyl group, simplifying the structure. This reduction in steric bulk may enhance binding to hydrophilic targets .

Physicochemical Properties

Melting Points and Solubility

  • 4-Chloro-3-(dimethylsulfamoyl)benzoic acid (CAS: 59210-61-6) likely has lower melting points due to reduced molecular symmetry, enhancing solubility in polar solvents .

Binding Affinity and Selectivity

  • Molecular modeling studies () demonstrate that substituents on the sulfamoyl group significantly impact binding. For example, compound 4 (a benzo[de]isoquinolinone derivative) showed -8.53 kcal/mol binding affinity compared to -7.94 kcal/mol for a simpler analogue, attributed to enhanced π-π stacking interactions .

Biological Activity

3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid (CAS No. 721903-22-6) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H16ClNO4S, with a molecular weight of 401.86 g/mol. The compound features a sulfamoyl group attached to a benzoic acid derivative, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H16ClNO4S
Molecular Weight401.86 g/mol
CAS Number721903-22-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. It is believed to inhibit specific enzymes and signaling pathways that are crucial for cell proliferation and inflammation.

  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins.
  • Anticancer Properties : Preliminary studies suggest that it induces apoptosis in cancer cells by activating specific apoptotic pathways.

Research Findings

A variety of studies have explored the biological activity of this compound:

  • In Vitro Studies : In laboratory settings, the compound has shown promising results in reducing inflammation markers and inhibiting cancer cell growth.
  • Animal Models : Animal studies have indicated potential efficacy in reducing tumor size and inflammation when administered at specific dosages.

Case Studies

  • Anti-inflammatory Study : A study demonstrated that treatment with this compound significantly lowered levels of inflammatory cytokines in a murine model of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Cancer Research : In a recent study, the compound was tested against various cancer cell lines, showing IC50 values in the nanomolar range, indicating strong antiproliferative effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityIC50 (nM)
2-(6-methoxy-2-naphthyl)propionic acidAnti-inflammatory500
SulfamethoxazoleAntimicrobial1000
Benzamide derivativesAntiviralVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.